molecular formula C19H16ClN3O B15019165 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole

6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole

Cat. No.: B15019165
M. Wt: 337.8 g/mol
InChI Key: RFQCEWOCKPTAGM-UHFFFAOYSA-N
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Description

4-[6-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZO[1,2-A]IMIDAZOL-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZO[1,2-A]IMIDAZOL-2-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZO[1,2-A]IMIDAZOL-2-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the imidazole ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole alcohols.

Scientific Research Applications

4-[6-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZO[1,2-A]IMIDAZOL-2-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZO[1,2-A]IMIDAZOL-2-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-CHLOROPHENYL)-1-METHYL-1H-IMIDAZO[1,2-A]IMIDAZOL-2-YL]PHENYL METHYL ETHER is unique due to its specific structural features, such as the presence of both imidazole and phenyl ether moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]imidazole

InChI

InChI=1S/C19H16ClN3O/c1-22-18(14-5-9-16(24-2)10-6-14)12-23-11-17(21-19(22)23)13-3-7-15(20)8-4-13/h3-12H,1-2H3

InChI Key

RFQCEWOCKPTAGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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